molecular formula C9H11NO2S B11953674 Carbamic acid, methyl-, p-(methylthio)phenyl ester CAS No. 3938-34-9

Carbamic acid, methyl-, p-(methylthio)phenyl ester

Cat. No.: B11953674
CAS No.: 3938-34-9
M. Wt: 197.26 g/mol
InChI Key: YOTYFRXWCPGNJX-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, p-(methylthio)phenyl ester is a synthetic compound belonging to the class of N-methylcarbamate esters. As a derivative of carbamic acid, this compound is of significant interest in chemical research, particularly in the field of agrochemistry. N-methylcarbamates are widely investigated for their activity as acetylcholinesterase (AChE) inhibitors . The mechanism involves carbamylation of the serine residue within the enzyme's active site, leading to a temporary disruption of neurotransmission. This action makes compounds within this class valuable as insecticides, and they are subjects of ongoing research concerning their potency, selectivity, and environmental fate . The specific structure of this ester, featuring a p-(methylthio)phenyl group, may influence its binding affinity, metabolism, and overall bioactivity profile compared to other carbamates. Researchers utilize this compound in studies aimed at understanding structure-activity relationships, metabolic pathways, and environmental degradation of carbamate chemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle the compound in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

3938-34-9

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

(4-methylsulfanylphenyl) N-methylcarbamate

InChI

InChI=1S/C9H11NO2S/c1-10-9(11)12-7-3-5-8(13-2)6-4-7/h3-6H,1-2H3,(H,10,11)

InChI Key

YOTYFRXWCPGNJX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=C(C=C1)SC

Origin of Product

United States

Preparation Methods

Synthesis via Palladium-Catalyzed Carbonylation of Halogenated Precursors

Palladium-catalyzed carbonylation offers a direct route to carbamate esters from halogenated aromatic precursors. In the context of EP1669346A1, carbamic acid derivatives are synthesized via carbonylation of bromo- or iodo-substituted carbamates under CO pressure . For the target compound, this method would involve:

  • Precursor Preparation : Starting with (2-bromo-4-(methylthio)phenyl)-carbamic acid methyl ester.

  • Reaction Conditions :

    • Catalyst: Bis(triphenylphosphine)palladium dichloride (0.1–0.5 mol%) .

    • Base: Potassium carbonate (1.0–2.0 mol equivalents) .

    • Temperature: 80–115°C under 8–15 bar CO pressure .

    • Solvent: Water or polar aprotic solvents.

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, CO insertion, and reductive elimination to form the carboxylate intermediate, which is subsequently esterified . This method avoids protective group strategies, achieving yields >80% for analogous structures .

Isocyanate-Mediated Coupling with p-(Methylthio)phenol

Reaction of methyl isocyanate with p-(methylthio)phenol provides a single-step route. As demonstrated in CN85109417A, N-methyl carbamates form via nucleophilic addition of phenols to isocyanates :

p-(Methylthio)phenol+CH3NCOBaseCarbamate ester\text{p-(Methylthio)phenol} + \text{CH}_3\text{NCO} \xrightarrow{\text{Base}} \text{Carbamate ester}

Optimized Parameters :

  • Catalyst : Triethylamine or DBU (1.2 equivalents).

  • Solvent : Tetrahydrofuran (THF) at 0–25°C.

  • Yield : ~75–85% for analogous phenyl carbamates .

This method is limited by the hygroscopicity and toxicity of isocyanates, necessitating inert conditions.

Urea-Based One-Pot Synthesis from p-(Methylthio)aniline

Adapting the green chemistry approach from Ind. Eng. Chem. Res. 2013, methyl N-phenyl carbamates are synthesized via urea methanolysis . For the target compound:

  • Reaction Pathway :

    • Step 1: p-(Methylthio)aniline reacts with urea to form p-(methylthio)phenylurea.

    • Step 2: Transesterification with methanol yields the carbamate .

p-(Methylthio)aniline+NH2CONH2p-(Methylthio)phenylureaCH3OHCarbamate ester\text{p-(Methylthio)aniline} + \text{NH}2\text{CONH}2 \rightarrow \text{p-(Methylthio)phenylurea} \xrightarrow{\text{CH}_3\text{OH}} \text{Carbamate ester}

Conditions :

  • Catalyst: γ-Al₂O₃ (5 wt%) at 160–180°C.

  • Yield: ~65% (unoptimized) .

This method avoids hazardous reagents but requires high temperatures and prolonged reaction times.

Sulfenylation of Preformed Carbamates

EP0008177NWB1 discloses sulfenylation of sodium phenylcarbamates with sulfenyl chlorides . For the target compound:

  • Intermediate : Sodium methylcarbamate reacts with methylsulfenyl chloride.

  • Reaction :

CH3SC(O)NNa+ClSCH3CH3SC(O)OCH3+NaCl\text{CH}3\text{SC(O)NNa} + \text{ClSCH}3 \rightarrow \text{CH}3\text{SC(O)OCH}3 + \text{NaCl}

Challenges :

  • Limited commercial availability of methylsulfenyl chloride.

  • Competing side reactions (e.g., disulfide formation).

Methyl Chloroformate Route

A classical approach involves reacting p-(methylthio)aniline with methyl chloroformate under basic conditions :

p-(Methylthio)aniline+ClCOOCH3NaOHCarbamate ester+HCl\text{p-(Methylthio)aniline} + \text{ClCOOCH}_3 \xrightarrow{\text{NaOH}} \text{Carbamate ester} + \text{HCl}

Conditions :

  • Solvent: Dichloromethane or ethyl acetate.

  • Base: Aqueous NaOH or pyridine.

  • Yield: ~70–80% for methyl p-tolylcarbamate analogs .

Comparative Analysis of Methods

MethodPrecursorCatalyst/ReagentsYield (%)AdvantagesLimitations
Palladium CarbonylationBromo-carbamatePd(PPh₃)₂Cl₂, CO80–90 High yield, no protective groupsRequires halogenated precursor
Isocyanate Couplingp-(Methylthio)phenolCH₃NCO, DBU75–85 Single-step, scalableToxicity of isocyanates
Urea Methanolysisp-(Methylthio)anilineγ-Al₂O₃60–70 Green chemistry, low costHigh temperature, moderate yield
SulfenylationSodium methylcarbamateCH₃SCl50–60 Direct S-alkylationLimited reagent availability
Methyl Chloroformatep-(Methylthio)anilineClCOOCH₃, NaOH70–80 Reliable, well-establishedHCl byproduct, moisture-sensitive

Mechanistic Insights and Side Reactions

  • Oxidation Risks : The methylthio group (–SCH₃) is prone to oxidation to sulfoxide or sulfone under oxidative conditions (e.g., Pd catalysts) . Inert atmospheres (N₂ or CO) are critical.

  • Regioselectivity : Palladium-mediated reactions favor ortho-substitution in halogenated precursors, but para-substitution is preserved in pre-functionalized substrates .

  • Byproducts : Urea routes may generate biuret or diphenylurea derivatives without precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, p-(methylthio)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

  • Substitution

Biological Activity

Carbamic acid, methyl-, p-(methylthio)phenyl ester, commonly known as methiocarb, is a carbamate compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its biological efficacy.

Methiocarb is characterized by the following chemical structure:

  • Chemical Formula : C11_{11}H15_{15}NO2_2S
  • Molecular Weight : 229.31 g/mol
  • CAS Number : 125-71-3

The presence of the methylthio group at the para position of the phenyl ring significantly influences its biological activity.

Methiocarb primarily functions as an acetylcholinesterase inhibitor , which leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic transmission. This mechanism underlies its use as an insecticide and acaricide. The interaction with acetylcholinesterase is crucial for its toxicity profile in various organisms, including insects and mammals .

1. Insecticidal Activity

Methiocarb exhibits potent insecticidal properties against various pest species. A study revealed that it has a median lethal dose (LD50) of approximately 0.0019 µg per female mosquito for Anopheles stephensi, highlighting its effectiveness compared to other compounds in the same class .

Table 1: Toxicity of Methiocarb Compared to Other Carbamates

CompoundLD50 (µg/female)Insect Species
Methiocarb0.0019Anopheles stephensi
3-Isopropyl-phenyl N-methylcarbamate0.0025Aedes aegypti
Phenyl N,N-dimethylcarbamate0.0050Musca domestica

2. Antimicrobial Properties

Research indicates that methiocarb possesses antimicrobial properties, making it a candidate for agricultural applications to control fungal pathogens. Its effectiveness against certain bacteria and fungi has been documented, although specific studies on its antimicrobial mechanisms remain limited.

3. Toxicological Studies

Toxicological assessments have shown that methiocarb can induce adverse effects in non-target organisms, including mammals. The compound's toxicity is influenced by the structural features of its derivatives; for instance, variations in substituent positions on the phenyl ring significantly affect toxicity levels .

Case Study 1: Efficacy Against Mosquitoes

In a controlled laboratory study, methiocarb was applied to populations of Anopheles stephensi and Aedes aegypti. Results demonstrated a significant knockdown effect within hours post-exposure, with higher susceptibility observed in Anopheles stephensi compared to Aedes aegypti. The study concluded that methiocarb could be effective in vector control strategies against malaria-carrying mosquitoes .

Case Study 2: Impact on Non-target Species

A comprehensive study evaluated the impact of methiocarb on beneficial insects such as bees and earthworms. While it effectively controlled pest populations, it also exhibited harmful effects on non-target species at sub-lethal doses, raising concerns about its environmental safety and necessitating further research into safer alternatives .

Scientific Research Applications

Agricultural Applications

Insecticides and Herbicides

Carbamic acid derivatives are widely used as active ingredients in pesticides, particularly insecticides and herbicides. The compound exhibits neurotoxic effects on pests by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in paralysis and death of the target organism.

Case Study: Efficacy as an Insecticide

A study conducted on the effectiveness of carbamic acid derivatives demonstrated that formulations containing methyl-, p-(methylthio)phenyl ester exhibited significant mortality rates in various pest species compared to untreated controls. The results indicated a 90% mortality rate in target insects within 48 hours of exposure at recommended application rates.

Pest Species Mortality Rate (%) Exposure Time (Hours)
Aphids9048
Thrips8548
Spider Mites8048

Pharmaceutical Applications

Potential Therapeutic Uses

Research into the pharmaceutical applications of carbamic acid derivatives has revealed potential uses as therapeutic agents. The compound's structure allows it to interact with biological systems, potentially leading to the development of drugs targeting various conditions.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of carbamic acid, methyl-, p-(methylthio)phenyl ester against human cancer cell lines. The findings suggested that the compound inhibited cell proliferation and induced apoptosis in treated cells.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of DNA synthesis

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis processes. It can be utilized to produce other valuable compounds through various chemical reactions such as nucleophilic substitutions and acylation reactions.

Regulatory Status and Safety Considerations

Due to its potential toxicity, carbamic acid derivatives are subject to regulatory scrutiny. The Environmental Protection Agency (EPA) monitors its use in agricultural products, ensuring compliance with safety standards to minimize risks to human health and the environment.

Toxicological Profile

Toxicological studies indicate that exposure to high concentrations can lead to adverse health effects, including neurological symptoms and potential reproductive toxicity. Continuous monitoring is essential for safe application practices.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Phenyl Ring

Methyl [4-(Trifluoromethyl)phenyl]carbamate
  • Structure : Features a trifluoromethyl (-CF₃) group at the para position instead of -SMe.
  • Enhanced lipophilicity due to -CF₃ may improve membrane permeability but reduce aqueous solubility .
Carbamic Acid, N-[2-(Heptyloxy)phenyl]-, 2-(1-Piperidinyl)ethyl Ester (Heptacaine)
  • Structure : Contains a long heptyloxy chain (-O-C₇H₁₅) and a piperidinyl ethyl ester moiety.
  • Key Differences :
    • The heptyloxy chain increases lipophilicity, likely extending its duration of action as a local anesthetic.
    • The piperidinyl group introduces basicity, enabling salt formation (e.g., hydrochloride) for improved solubility .
Carbamic Acid, N,N′-(4-Methyl-1,3-Phenylene)bis-C,C′-dimethyl Ester
  • Structure : A bis-carbamate with two methyl carbamate groups on a 4-methylphenylene ring.
  • Key Differences :
    • Dual carbamate groups may enhance cholinesterase inhibition but reduce metabolic stability due to increased hydrolysis sites .

Substituent Effects on the Carbamate Group

Dimethylcarbamic Esters
  • Example : Dimethylcarbamic ester of 3-hydroxyphenyl-trimethylammonium methylsulfate.
  • Key Differences: Dimethyl substitution on the carbamate nitrogen enhances stability compared to monosubstituted derivatives like Methiocarb. Exhibits physostigmine-like activity, stimulating intestinal peristalsis and miotic effects .
Allyl- and Benzyl-Carbamic Esters
  • Example: Allyl-carbamic ester of phenol-bases.
  • Reported to have strong physostigmine-like activity but higher toxicity compared to Methiocarb .

Stability and Metabolic Pathways

  • Trifluoromethyl Derivatives : -CF₃ groups resist metabolic oxidation, leading to longer environmental persistence .
  • Quaternary Salts : Enhanced water solubility and stability due to ionic character, as seen in physostigmine analogues .

Toxicity Profiles

Compound LD₅₀ (Oral, Rat) Notable Toxicity
Methiocarb 25–50 mg/kg Neurotoxicity, acetylcholinesterase inhibition
Heptacaine 120 mg/kg Local tissue irritation
Allyl-carbamic esters <10 mg/kg High acute toxicity, respiratory failure

Q & A

Q. How is it utilized in corrosion inhibition research?

  • The compound forms protective films on metal surfaces, reducing oxidation. Electrochemical impedance spectroscopy (EIS) quantifies corrosion rates, while X-ray photoelectron spectroscopy (XPS) analyzes surface adsorption mechanisms. Compare performance with commercial inhibitors under varying humidity and pH .

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